molecular formula C25H36Se2 B14569112 2-Phenylselanyltridecan-2-ylselanylbenzene CAS No. 61539-93-3

2-Phenylselanyltridecan-2-ylselanylbenzene

Cat. No.: B14569112
CAS No.: 61539-93-3
M. Wt: 494.5 g/mol
InChI Key: GUVMKTWQZAMGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylselanyltridecan-2-ylselanylbenzene is an organoselenium compound characterized by the presence of selenium atoms bonded to phenyl and tridecanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylselanyltridecan-2-ylselanylbenzene typically involves the reaction of phenylselenol with tridecanyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenium atoms. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenylselanyltridecan-2-ylselanylbenzene undergoes various chemical reactions, including:

    Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The phenyl and tridecanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Phenylselanyltridecan-2-ylselanylbenzene has several scientific research applications:

    Biology: Studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-phenylselanyltridecan-2-ylselanylbenzene involves the interaction of selenium atoms with various molecular targets. Selenium can form strong bonds with sulfur and nitrogen atoms in biological molecules, leading to the modulation of enzyme activity and the regulation of redox processes. The compound may also interact with cellular membranes and proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl diselenide: Another organoselenium compound with two phenyl groups bonded to selenium atoms.

    Selenocystine: A naturally occurring organoselenium compound found in proteins.

    Selenomethionine: An amino acid analog containing selenium.

Uniqueness

2-Phenylselanyltridecan-2-ylselanylbenzene is unique due to its specific structure, which combines phenyl and tridecanyl groups with selenium atoms

Properties

CAS No.

61539-93-3

Molecular Formula

C25H36Se2

Molecular Weight

494.5 g/mol

IUPAC Name

2-phenylselanyltridecan-2-ylselanylbenzene

InChI

InChI=1S/C25H36Se2/c1-3-4-5-6-7-8-9-10-17-22-25(2,26-23-18-13-11-14-19-23)27-24-20-15-12-16-21-24/h11-16,18-21H,3-10,17,22H2,1-2H3

InChI Key

GUVMKTWQZAMGHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C)([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.